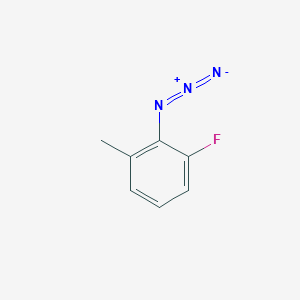

2-Azido-1-fluoro-3-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

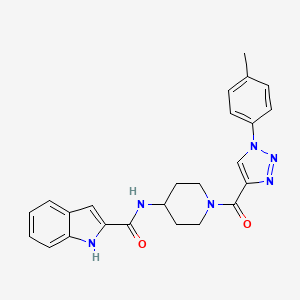

“2-Azido-1-fluoro-3-methylbenzene” is a chemical compound with the formula C7H6FN3. It is a derivative of benzene, which is a type of aromatic hydrocarbon . The compound contains an azido group (-N3), a fluoro group (-F), and a methyl group (-CH3) attached to the benzene ring .

Synthesis Analysis

The synthesis of “2-Azido-1-fluoro-3-methylbenzene” involves a diazo-transfer reaction . Organic azides can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base is important in the diazo-transfer reaction .Molecular Structure Analysis

The molecular structure of “2-Azido-1-fluoro-3-methylbenzene” consists of a benzene ring with an azido group, a fluoro group, and a methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis

The chemical reactions involving “2-Azido-1-fluoro-3-methylbenzene” are likely to be similar to those of other azido and fluoro compounds. For example, the azido group can participate in click reactions, a type of chemical reaction used in bioconjugation .Applications De Recherche Scientifique

Basic Five- and Six-Membered Systems: Researchers have used 2-azido-1-fluoro-3-methylbenzene to prepare heterocycles with five- and six-membered rings. These compounds find applications in drug discovery, materials science, and organic synthesis .

Conclusion

2-Azido-1-fluoro-3-methylbenzene serves as a versatile building block in the synthesis of heterocyclic compounds. Its applications span drug discovery, materials science, and fundamental organic chemistry. Researchers continue to explore novel reactions and methodologies to harness its potential.

Safety and Hazards

Orientations Futures

The future directions for “2-Azido-1-fluoro-3-methylbenzene” could involve further exploration of its synthesis, properties, and potential applications. The compound’s azido group makes it interesting for bioconjugation applications, and its synthesis via a diazo-transfer reaction could be optimized for industrial production .

Propriétés

IUPAC Name |

2-azido-1-fluoro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHXGKZNSSXSSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2641801.png)

![5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2641804.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641809.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2641810.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2641811.png)

![1-benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2641815.png)